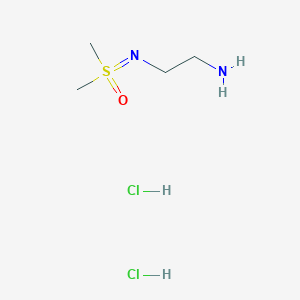

((2-Aminoethyl)imino)dimethyl-l6-sulfanone dihydrochloride

Description

Properties

IUPAC Name |

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2OS.2ClH/c1-8(2,7)6-4-3-5;;/h3-5H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUABRBHPORTQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NCCN)(=O)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Aminoethyl)imino)dimethyl-l6-sulfanone dihydrochloride typically involves the reaction of dimethylamine with ethylenediamine in the presence of sulfur and hydrochloric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

((2-Aminoethyl)imino)dimethyl-l6-sulfanone dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other sulfur-containing derivatives.

Substitution: The amino and imino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives have long been recognized for their antimicrobial properties. ((2-Aminoethyl)imino)dimethyl-lambda6-sulfanone dihydrochloride has been investigated for its efficacy against a range of bacterial pathogens. Studies indicate that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Anticancer Research

Recent studies have explored the potential of sulfonamide compounds in cancer therapy. The ability of ((2-Aminoethyl)imino)dimethyl-lambda6-sulfanone dihydrochloride to modulate biological pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation as an anticancer agent. In vitro studies have shown promising results in reducing tumor cell viability.

Enzyme Inhibition

The compound has been evaluated for its role as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as diabetes or obesity. The mechanism of action often involves competitive inhibition where the compound mimics substrate molecules, thus blocking the active site of enzymes.

Drug Development

Due to its structural characteristics, ((2-Aminoethyl)imino)dimethyl-lambda6-sulfanone dihydrochloride serves as a lead compound in drug design. Its derivatives are being synthesized and tested for enhanced pharmacological properties, aiming to improve efficacy and reduce side effects.

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with specific functionalities. Its ability to form cross-links can lead to materials with enhanced mechanical properties and thermal stability.

Coatings and Adhesives

The incorporation of sulfonamide compounds into coatings and adhesives is being explored due to their potential to enhance adhesion properties and resistance to environmental degradation.

Case Studies

Mechanism of Action

The mechanism of action of ((2-Aminoethyl)imino)dimethyl-l6-sulfanone dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can interact with sulfur-containing enzymes and proteins, affecting their function and activity. This interaction can lead to various biochemical effects, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aminoethyl Groups

(a) 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate

- Formula : C₆H₁₀N₄O₂·2HCl·H₂O

- Molecular Weight : 261.10 g/mol

- CAS RN : 49575-10-2

- Features: Contains a nitroimidazole ring substituted with methyl and aminoethyl groups. The dihydrochloride monohydrate form enhances stability for pharmaceutical applications.

- Applications : Used as an intermediate in antimicrobial or antiparasitic drug synthesis .

(b) 5-Methoxytryptamine

- Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- CAS RN: Not provided in evidence.

- Features: An indole derivative with a methoxy group and aminoethyl side chain.

- Applications : Acts as a serotonin receptor agonist in neurochemical research .

Key Differences :

- The target compound’s λ⁶-sulfanone group distinguishes it from nitroimidazole or indole-based analogues, offering distinct electronic and steric properties for ligand design or catalysis.

Polyamine Derivatives

Triethylenetetramine (TETA) and Trientine Salts

- Formula (TETA) : C₆H₁₈N₄

- Molecular Weight : 146.24 g/mol (free base)

- CAS RN : 112-24-3 (TETA)

- Features : A linear tetraamine with four primary amine groups. Trientine dihydrochloride (C₆H₁₈N₄·2HCl) is its therapeutic salt form.

- Applications : Chelation therapy for Wilson’s disease; industrial uses in epoxy curing and polymer synthesis .

Key Differences :

- Unlike TETA’s flexible polyamine chain, the target compound’s rigid sulfone-iminoethyl structure limits metal-chelation capacity but may enhance selectivity in small-molecule interactions.

Sulfur-Containing Compounds

Dimethyl Sulfone (DMSO₂)

- Formula : C₂H₆O₂S

- Molecular Weight : 94.13 g/mol

- CAS RN : 67-71-0

- Features: A simple sulfone without nitrogenous functional groups.

- Applications : Used as a dietary supplement and solvent in organic chemistry.

Key Differences :

Comparative Data Table

Notes on Discrepancies and Limitations

- Further verification of salt stoichiometry is recommended.

- Structural analogues like 5-methoxytryptamine lack CAS RNs in the evidence, limiting traceability .

Biological Activity

((2-Aminoethyl)imino)dimethyl-l6-sulfanone dihydrochloride, often referred to as a sulfanone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₇H₁₄Cl₂N₂O₂S

- Molecular Weight : 227.17 g/mol

The sulfanone moiety contributes to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Research indicates that sulfanone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory disorders.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Membrane Disruption : Its structure allows it to integrate into bacterial membranes, leading to cell lysis.

- Cytokine Modulation : It may alter the signaling pathways that regulate cytokine release.

Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfanone derivatives, including this compound, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as a therapeutic agent for resistant infections.

Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory bowel disease models, treatment with this compound resulted in a marked reduction in disease severity scores and histological damage. The compound was shown to decrease levels of inflammatory markers significantly.

Q & A

Basic: What synthetic methodologies are established for synthesizing ((2-Aminoethyl)imino)dimethyl-l6-sulfanone dihydrochloride, and how are intermediates characterized?

Answer:

The compound is synthesized via nucleophilic substitution reactions, typically involving sulfonamide formation. For example, intermediates such as (1-aminocyclobutyl)methylmethyl-6-sulfanone are generated by reacting sulfonyl chlorides with amine precursors under anhydrous conditions . Characterization of intermediates involves:

- NMR spectroscopy (¹H and ¹³C) to confirm bond formation and purity.

- Mass spectrometry (MS) for molecular weight verification.

- Elemental analysis to validate stoichiometry.

Reaction conditions (e.g., pH, temperature) are critical to avoid hydrolysis of the sulfanone group .

Basic: What spectroscopic and chromatographic techniques are optimal for confirming the structure and purity of this compound?

Answer:

Key methods include:

- High-resolution mass spectrometry (HRMS): To confirm molecular formula (e.g., C₇H₁₂ClN₅ in related compounds) .

- FT-IR spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹).

- HPLC with UV detection: Quantifies purity (>95% required for biological assays).

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .

Basic: What are the primary research applications of this compound in biomedical studies?

Answer:

Current applications focus on:

- Enzyme inhibition: Acts as a building block for kinase inhibitors (e.g., CK1, Cdc7) with IC₅₀ values in the micromolar range .

- Immunomodulation: Analogous compounds (e.g., AEAD) suppress cytotoxic T-lymphocyte activity, suggesting potential for studying immune responses .

- Protein interaction studies: Used to probe binding sites in enzymes like casein kinase .

Advanced: How to design dose-response experiments to evaluate its inhibitory effects on kinase pathways?

Answer:

Experimental Design:

- Kinase selection: Prioritize targets with documented sensitivity (e.g., CK1, IC₅₀ = 6 µM) .

- Assay conditions: Use ATP-concentration-matched radiometric or fluorescence-based assays (e.g., ADP-Glo™).

- Dose range: Test 0.1–100 µM (log-scale increments) to capture full inhibition curves.

- Controls: Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls.

Data Analysis: - Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .

Advanced: How to resolve contradictions in reported biological activities (e.g., IC₅₀ variability) across studies?

Answer:

Methodological Adjustments:

- Standardize assay conditions: Ensure consistent ATP concentrations, buffer pH (7.4), and incubation times.

- Validate compound stability: Pre-test solubility in assay buffers (e.g., DMSO stock stability over 24 hours).

- Cross-validate with orthogonal assays: Compare radiometric and fluorescence-based results to rule out assay-specific artifacts.

Case Example:

Discrepancies in CK1 inhibition may arise from differences in enzyme isoforms or post-translational modifications. Use isoform-specific recombinant proteins to isolate variables .

Advanced: What computational strategies predict its interaction with biological targets, and how are these validated experimentally?

Answer:

In Silico Approaches:

- Molecular docking (AutoDock Vina): Simulate binding to kinase ATP pockets (e.g., CK1’s hydrophobic cleft).

- Molecular dynamics (GROMACS): Assess binding stability over 100-ns simulations.

Experimental Validation: - Surface plasmon resonance (SPR): Measure real-time binding kinetics (KD, kon/koff).

- Site-directed mutagenesis: Modify predicted binding residues (e.g., CK1 Leu85) to confirm interaction sites .

Advanced: What methodological considerations are critical for assessing its stability under varying pH and temperature conditions?

Answer:

Stability Protocol:

- pH stability: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation via HPLC .

- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

Key Findings: - Hydrochloride salts (common in related compounds) show enhanced stability at acidic pH but degrade rapidly in alkaline conditions (>pH 8) .

- Lyophilized forms retain >90% potency at −80°C for 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.